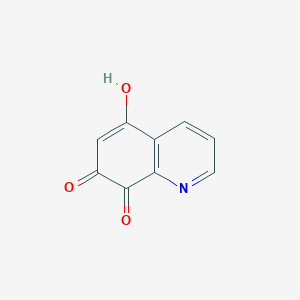

5-Hydroxyquinoline-7,8-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxyquinoline-7,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO3/c11-6-4-7(12)9(13)8-5(6)2-1-3-10-8/h1-4,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPSRYHELZLKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=O)C=C2O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80529360 | |

| Record name | 5-Hydroxyquinoline-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34535-16-5 | |

| Record name | 5-Hydroxyquinoline-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 5 Hydroxyquinoline 7,8 Dione and Its Analogues

Precursor-Based Synthesis Approaches

The construction of the 5-hydroxyquinoline-7,8-dione scaffold often relies on the modification of pre-existing quinoline (B57606) ring systems. These methods involve the oxidation of hydroxyquinoline precursors or the derivatization of halogenated quinoline-dione intermediates.

Oxidation of Hydroxyquinoline Derivatives to Quinoline-diones

A primary route to quinoline-diones involves the oxidation of corresponding hydroxyquinoline precursors. rsc.orgrsc.orgrsc.orgscispace.comrsc.org This transformation is crucial for introducing the dione (B5365651) functionality and can be achieved through various oxidative methods. The oxidation of 8-hydroxyquinoline (B1678124), for example, can yield quinoline-5,8-dione. rsc.orgscispace.com

Oxidative cyclization represents a powerful strategy for the one-pot construction of complex heterocyclic systems, including quinoline derivatives. rsc.orgrsc.orgscispace.com These methods often involve the formation of new rings through an oxidation-induced cyclization cascade. For instance, an efficient synthesis of spirocyclopropane quinolinediones has been developed from 2,2-disubstituted 2-benzoylacetamides using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant. rsc.org This reaction proceeds at room temperature without the need for a metal catalyst, affording the products in good to excellent yields. rsc.org Another example involves the oxidative coupling of 5,5′-arylmethylenebis-(6-alkylamino-3-methyluracils) with diethyl azodiformate to produce pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones, also known as 5-deazaflavins. rsc.org

Manganese(III) acetate (B1210297) is another effective reagent for oxidative cyclization reactions. nii.ac.jp It has been utilized in the synthesis of quinolines from aniline (B41778) derivatives via the oxidative cyclization of 2-(2-(arylamino)ethyl)malonates. nii.ac.jp This method demonstrates the versatility of oxidative cyclization in building the quinoline framework from acyclic precursors.

Photo-oxidation offers a mild and often selective method for the conversion of hydroxyquinolines to quinoline-diones. scispace.com This technique typically involves the use of a photosensitizer and light to generate reactive oxygen species, which then oxidize the substrate. researchgate.net For instance, substituted quinoline-5,8-quinones have been successfully synthesized in good yields by the photooxygenation of substituted 8-hydroxyquinolines. researchgate.net

The choice of photosensitizer can influence the reaction's efficiency. Methylene blue has been used as a photosensitizer for the photo-oxidation of 8-hydroxyquinoline to quinoline-5,8-quinone, achieving yields of 64%-70%. researchgate.net An improved method utilizing tetraphenylporphyrin (B126558) (TPP) as the photosensitizer for the photooxygenation of substituted 8-hydroxyquinolines resulted in yields ranging from 50% to 89%. researchgate.net The reaction mechanism often involves the formation of singlet oxygen, which is the key oxidizing species. researchgate.net The efficiency of the photo-oxidation can be dependent on the pH, with the ionized form of 8-hydroxyquinoline being more effectively photooxidized. researchgate.net

| Precursor | Photosensitizer | Product | Yield (%) | Reference |

| 8-Hydroxyquinoline | Methylene Blue | Quinoline-5,8-quinone | 64-70 | researchgate.net |

| Substituted 8-Hydroxyquinolines | TPP | Substituted Quinoline-5,8-quinones | 50-89 | researchgate.net |

Catalytic oxidation methods provide an efficient and often environmentally friendly route to quinoline-diones. These reactions utilize catalysts to facilitate the oxidation of hydroxyquinolines, often with high selectivity. A notable example is the clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione using tert-butyl hydroperoxide (tBuOOH) as the oxidant in the presence of silica-supported iron tetrasulfophthalocyanine (FePcS) catalysts. rsc.orgresearchgate.net The efficiency of this system is influenced by the state of the catalyst (monomer vs. dimer) and the nature of the support, with turnover frequencies reaching up to 3570 h⁻¹. rsc.orgresearchgate.net Under optimized conditions, a yield of 66% for the target product can be achieved. rsc.org

Enzymatic catalysis also presents a green and highly selective approach to the oxidation of quinoline derivatives. rsc.org Quinoline 2-oxidoreductase, a molybdenum-containing hydroxylase, is involved in the microbial catabolism of quinoline and can be utilized for the specific oxidation at the C-2 position. rsc.org

Derivatization from Halogenated Quinoline-dione Intermediates

Halogenated quinoline-diones serve as versatile intermediates for the synthesis of a wide range of substituted analogues, including those with a 5-hydroxy group. mdpi.com The halogen atoms act as leaving groups, allowing for nucleophilic substitution reactions to introduce various functionalities. Synthetic derivatives of 5,8-quinolinedione (B78156) are commonly obtained from 6,7-dihalogen-5,8-quinolinediones. mdpi.com

The synthesis of these halogenated precursors often starts from 8-hydroxyquinoline. For example, 5,7-dibromo-8-hydroxyquinoline can be prepared by treating 8-hydroxyquinoline with bromine. ripublication.com This intermediate can then be oxidized to 7-bromoquinoline-5,8-dione using nitric acid in concentrated sulfuric acid. ripublication.com Similarly, 6,7-dichloro-5,8-quinolinedione can be synthesized from 8-hydroxyquinoline in a multi-step process. researchgate.net

Once obtained, these halogenated quinoline-diones can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to yield a variety of 6- and/or 7-substituted derivatives. mdpi.com For instance, direct nucleophilic amination of 7-bromoquinoline-5,8-dione with aryl sulfonamides has been used to synthesize novel quinoline-5,8-dione derivatives. ripublication.com The regioselectivity of these substitutions can sometimes be controlled by the reaction conditions. For example, the reaction of 6,7-dichloro-5,8-quinolinedione with 2-aminopyridine (B139424) derivatives can lead to the formation of rearranged ortho-quinones. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been employed to functionalize halogenated quinolines, providing access to a diverse range of substituted quinoline derivatives. researchgate.net

Regioselective Synthesis of Substituted this compound Systems

The regioselective synthesis of substituted this compound systems is crucial for developing analogues with specific biological activities. Achieving control over the position of substituents on the quinoline-dione core is a key challenge in synthetic design.

One approach to regioselectivity involves the careful choice of starting materials and reaction conditions during the construction of the quinoline ring itself. The Friedlander synthesis, a classic method for quinoline synthesis, can offer regiocontrol depending on the nature of the reactants. tandfonline.com

Another powerful strategy is the regioselective functionalization of a pre-formed quinoline-dione skeleton. As mentioned previously, nucleophilic substitution reactions on 6,7-dihalo-5,8-quinolinediones can be regioselective. mdpi.com For example, the reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with ethyl acetoacetate (B1235776) has been shown to produce para-quinones via substitution at the C6 position, while reaction with 2-aminopyridine derivatives can unexpectedly lead to ortho-quinones through substitution at C7. nih.gov The use of catalysts can also influence the regioselectivity of these nucleophilic additions. mdpi.com

Furthermore, Diels-Alder reactions involving substituted quinones can provide a regioselective route to more complex fused systems. The use of boronic acid-substituted quinones as dienophiles in Diels-Alder reactions has been explored to achieve regioselective cycloadditions. mdpi.com

Position-Specific Functionalization (e.g., C-6, C-7)

The functionalization of the quinoline-5,8-dione core at specific positions, particularly C-6 and C-7, is a critical strategy for modifying the biological activity of these compounds. mdpi.comnih.gov The introduction of various substituents, such as amino, alkoxy, and thio groups, at these positions can significantly influence their properties. mdpi.comnih.govresearchgate.net

Synthetic routes often start from 8-hydroxyquinoline or its derivatives. mdpi.combsu.edunih.gov A common approach involves the synthesis of 6,7-dihalo-5,8-quinolinediones, which serve as versatile intermediates for subsequent nucleophilic substitution reactions. mdpi.comnih.gov For instance, 6,7-dichloroquinoline-5,8-dione can be prepared from 8-hydroxyquinoline through a sequence of reactions. researchgate.net This intermediate readily reacts with various nucleophiles, allowing for the introduction of diverse functional groups at the C-6 and C-7 positions. mdpi.comnih.gov

The reaction of 6,7-dihaloquinoline-5,8-diones with amines, alcohols, or thiols can lead to mono- or di-substituted products. mdpi.com For example, treatment with amines under basic conditions often yields a mixture of 6- and 7-substituted isomers. nih.gov The introduction of an amino group at the C-6 or C-7 position has been shown to be favorable for binding to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells. nih.govnih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to introduce aryl groups at the C-6 and C-7 positions of halo-substituted quinoline-5,8-diones. researchgate.net This method provides a powerful tool for creating a wide range of analogues with diverse electronic and steric properties.

| Starting Material | Reagent(s) | Position(s) Functionalized | Product Type | Ref. |

| 6,7-Dichloroquinoline-5,8-dione | Amines | C-6 and/or C-7 | Amino-substituted quinolinediones | mdpi.comnih.gov |

| 6,7-Dichloroquinoline-5,8-dione | Alcohols/Potassium carbonate | C-6 and/or C-7 | Alkoxy-substituted quinolinediones | nih.gov |

| 6,7-Dihaloquinoline-5,8-dione | Aryl boronic acids/Pd catalyst | C-6 and/or C-7 | Aryl-substituted quinolinediones | researchgate.net |

| 7-Bromoquinoline-5,8-dione | Phenols | C-7 | Phenoxy-substituted quinolinediones | mdpi.com |

| 7-Amino-8-hydroxyquinoline | Arylboronic acids/Microwave | C-7 | 7-Aminoquinoline-5,8-diones | nih.gov |

Influence of Reaction Conditions on Regioselectivity

The regioselectivity of nucleophilic substitution on the quinoline-5,8-dione ring system is highly dependent on the reaction conditions, including the solvent and the presence of catalysts. nih.govacs.org When 6,7-dihaloquinoline-5,8-diones react with amine nucleophiles, the choice of solvent can direct the substitution to either the C-6 or C-7 position. nih.govacs.org Protic solvents like water or ethanol (B145695) tend to favor the formation of the 6-substituted product. nih.gov

The use of catalysts can also exert significant control over regioselectivity. For instance, the addition of cerium(III) chloride (CeCl₃) or nickel(II) chloride (NiCl₂) as a catalyst in ethanol can selectively yield 6-amino-5,8-quinolinedione derivatives. nih.govresearchgate.net This catalytic effect is attributed to the enhanced reactivity of the C-6 position upon coordination of the metal ion. researchgate.net In the absence of such catalysts, a mixture of 6- and 7-substituted isomers is often obtained. researchgate.net

In a surprising instance of regioselectivity, the reaction of 6,7-dichloroquinoline-5,8-dione with 2-aminopyridine derivatives resulted in nucleophilic substitution at the C-7 position, leading to the formation of ortho-quinones. nih.gov This outcome was unexpected, as previous work with other nucleophiles had shown substitution at the C-6 position to yield para-quinones. nih.gov This highlights the subtle interplay of substrate, nucleophile, and reaction conditions in determining the final product.

| Substrate | Nucleophile | Solvent | Catalyst | Major Product | Ref. |

| 6,7-Dihaloquinoline-5,8-dione | Amine | Protic (e.g., Ethanol) | None | Mixture of 6- and 7-isomers | nih.gov |

| 6,7-Dihaloquinoline-5,8-dione | Amine | Ethanol | CeCl₃ or NiCl₂ | 6-Amino-5,8-quinolinedione | nih.gov |

| 6,7-Dichloroquinoline-5,8-dione | 2-Aminopyridines | Not specified | None | C-7 substituted ortho-quinone | nih.gov |

Green Chemistry and Sustainable Synthetic Methodologies

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comtandfonline.comresearchgate.net The synthesis of various quinoline derivatives, including those related to the this compound scaffold, has been successfully achieved using microwave irradiation. tandfonline.comwjbphs.commdpi.com

For example, a direct and efficient approach to synthesizing 7-aminoquinoline-5,8-diones from commercially available 7-amino-8-hydroxyquinoline has been reported under microwave conditions, with reaction times being notably shorter than traditional methods. nih.gov Another study demonstrated the successful one-step synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione using microwave heating with a proline catalyst, achieving a high yield of 98%. wjbphs.com Microwave irradiation has also been employed for the synthesis of 8-hydroxyquinoline-2-carboxanilides and in copper-catalyzed coupling reactions to produce benzothiazole (B30560) derivatives using 8-hydroxyquinoline as a ligand. mdpi.comsioc-journal.cn

| Reaction Type | Reactants | Catalyst/Conditions | Product | Advantages | Ref. |

| Amination/Oxidation | 7-Amino-8-hydroxyquinoline, Arylboronic acids | Microwave | 7-Aminoquinoline-5,8-diones | Shorter reaction times | nih.gov |

| Condensation/Cyclization | Cyclohexane-1,3-dione, Methacrylic acid | Proline, Microwave | 4-Hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | High yield, One-pot | wjbphs.com |

| Condensation | 8-Hydroxyquinoline-2-carboxylic acid, Anilines | PCl₃, Microwave | 8-Hydroxy-N-phenylquinoline-2-carboxamides | Good yields | mdpi.com |

| Multi-component reaction | Benzene-1,3-diol, Aldehyde, Ammonium acetate, Acetoacetanilide | None, Ethanol, Microwave | Quinoline derivatives | Excellent yields, Short reaction time | tandfonline.com |

Solvent-Free or Reduced-Solvent Systems in Quinone Synthesis

The development of solvent-free or reduced-solvent synthetic methods is another key aspect of green chemistry. tandfonline.comtandfonline.com These approaches minimize the environmental impact associated with the use and disposal of volatile organic solvents. Several studies have reported the successful synthesis of quinoline derivatives under solvent-free conditions or in environmentally benign solvents like water or ethanol. tandfonline.comacs.orgbohrium.com

For instance, the synthesis of substituted quinolines has been achieved under solvent-free conditions using a nanoflake ZnO catalyst. acs.org Another example involves a three-component coupling reaction for the synthesis of 2,4-disubstituted quinolines at 100°C in the presence of a zinc(II) triflate catalyst, eliminating the need for harsh solvents. tandfonline.com The use of water as a solvent has also been explored, such as in the guanidine (B92328) hydrochloride-catalyzed synthesis of new chromeno[4,3-b]quinoline-6,8-diones, which proceeded in high yields. bohrium.com

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound and its analogues is crucial for optimizing reaction conditions and designing new synthetic routes. nih.govrsc.orgresearchgate.net The formation of the quinoline-5,8-dione core often involves an oxidation step. For example, 8-hydroxyquinoline can be oxidized to quinoline-5,8-dione. scispace.com One patented method describes the photo-oxidation of 8-hydroxyquinolines in the presence of a sensitizer, which proceeds through an intermediate hydroperoxide that then decomposes to the desired quinoline-5,8-dione. google.com

The mechanism of nucleophilic substitution on the quinoline-5,8-dione ring has also been a subject of study. The regioselectivity of these reactions is often rationalized by considering both steric and electronic effects. For instance, in the reaction of 7-bromoquinoline-5,8-dione with aryl sulfonamides, the nucleophilic attack occurs preferentially at the C-6 position. This is attributed to the steric hindrance posed by the bulky bromine atom at C-7, which disfavors an ipso-attack. ripublication.com

In some cases, unexpected rearrangements can occur. The reaction of 6,7-dichloroquinoline-5,8-dione with 2-aminopyridine derivatives was found to proceed through a condensation and rearrangement to yield a triazabenzo[a]fluorene-5,6-dione, an ortho-quinone derivative. nih.gov This highlights the complex mechanistic possibilities in these systems.

A fascinating metal-assisted transformation has also been observed where the complexation of 6,7-dichloro-5,8-quinolinedione to metal ions like ruthenium(II) in protic solvents leads to its conversion into a quinoline-ortho-quinone ligand. researchgate.net This suggests that the metal center plays an active role in facilitating the rearrangement of the quinone system.

Chemical Reactivity and Transformation Mechanisms of 5 Hydroxyquinoline 7,8 Dione

Nucleophilic Addition and Substitution Reactions on the Quinone Ring

The quinone moiety of 5-hydroxyquinoline-7,8-dione is an electrophilic system susceptible to nucleophilic attack. The presence of two carbonyl groups conjugated with a double bond makes positions C-6 and C-7 potential sites for 1,4-conjugate addition (Michael addition) or direct addition to the carbonyls. The specific reaction pathway is influenced by the nature of the nucleophile, the solvent, and the presence of substituents on the quinoline (B57606) ring.

Reaction with Amines and Anilines

The reaction of quinoline-diones with amine and aniline (B41778) nucleophiles is a well-established method for the synthesis of amino-substituted derivatives. While direct studies on this compound are limited, research on analogous quinoline-5,8-diones demonstrates that these compounds readily undergo nucleophilic substitution reactions. For instance, palladium-catalyzed amination of 6,7-dichloro-5,8-quinolinequinone has been studied with both electron-rich and electron-deficient anilines. Selective amination with electron-rich anilines can yield monoamine derivatives in high yields. In contrast, reactions with electron-deficient anilines may lead to the formation of diamine and more complex products alongside the target mono-substituted molecules.

The synthesis of amino acid and aniline derivatives of 6,7-dibromo-5,8-quinolinedione has also been successfully reported. These reactions proceed via the addition of the amine to the quinone ring, followed by subsequent oxidation. The choice of solvent can significantly impact the reaction yield and time, with pyridine (B92270) being identified as an effective solvent for these transformations.

| Reactant | Nucleophile | Catalyst/Solvent | Product Type |

| 6,7-dichloro-5,8-quinolinequinone | Electron-Rich Anilines | Palladium / various | Monoamine derivatives |

| 6,7-dichloro-5,8-quinolinequinone | Electron-Deficient Anilines | Palladium / various | Diamine and complex derivatives |

| 6,7-dibromo-5,8-quinolinedione | Amino Acids / Anilines | Pyridine | Amino-substituted quinolinediones |

Reaction with Alcohols and Thiols

The quinone ring is also reactive towards alcohol and thiol nucleophiles. The reaction with alcohols (alkoxylation) can lead to the formation of alkoxy-substituted quinolinediones. Studies on 7-amido-2-methylquinoline-5,8-diones have shown that the amino group on the quinone ring can be replaced by alkoxy groups through acid-catalyzed methanolysis, providing a route to 7-alkoxy derivatives. This suggests that this compound would likely undergo similar reactions with alcohols, particularly under acidic conditions, to yield 6- or 7-alkoxy products.

Thiols are highly nucleophilic and readily react with quinones via Michael addition. The reaction of thiols such as glutathione (B108866) or cysteine with p-benzoquinones results in the formation of thioether-linked hydroquinones. nih.govnih.govanu.edu.au The initial 1,4-addition of the thiol to the α,β-unsaturated system of the quinone is typically followed by tautomerization to the more stable aromatic hydroquinone (B1673460). This hydroquinone can then be re-oxidized back to the quinone form. nih.gov For o-quinones, the addition of thiols can proceed through a free-radical chain mechanism initiated by the addition of a thiyl radical to the quinone. nih.govacs.org Given this established reactivity, it is expected that this compound would react with thiols at the C-6 position to form a thioether-linked adduct.

Halogenation and Dehalogenation Processes

Halogenation of the hydroxyquinoline core is a common synthetic transformation. The enzymatic chlorination of 5-hydroxyquinoline (B119867) using a flavin-dependent halogenase has been shown to selectively produce 5-hydroxy-6-chloroquinoline. This indicates that the C-6 position is susceptible to electrophilic attack. Chemical methods, such as reacting 8-hydroxyquinoline (B1678124) with bromine in chloroform, can yield di-substituted products like 5,7-dibromo-8-hydroxyquinoline. These halogenated hydroxyquinolines can serve as precursors for the synthesis of halogenated quinoline-diones.

Dehalogenation processes are often achieved through metal-catalyzed cross-coupling reactions. For example, 6,7-dibromoquinoline-5,8-dione (B3062177) and 6,7-dichloroquinoline-5,8-dione (B1222834) can undergo palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with various aryl boronic acids. This process involves the formal replacement of a halogen atom with an aryl group, representing a dehalogenative coupling pathway.

Redox Chemistry of the this compound System

The redox behavior of this compound is a key aspect of its chemistry, stemming from the quinone moiety's ability to accept electrons and the hydroxyl group's ability to donate them.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of hydroxyquinoline derivatives have been investigated using techniques like cyclic voltammetry. Studies on related compounds such as 8-hydroxy-quinoline-5-carbaldehyde show a strong correlation between the chemical structure and the resulting reduction and oxidation potentials. researchgate.net The presence and position of substituents significantly influence the electronic properties of the quinoline system. For example, the introduction of a methyl group can facilitate oxidation, while the reduction potential becomes more negative compared to the non-methylated structure. researchgate.net

One-Electron and Two-Electron Reduction Mechanisms

Quinones are classic redox-active compounds that can be reduced through sequential one-electron steps or a direct two-electron process.

One-Electron Reduction: The addition of a single electron to the quinone system (Q) results in the formation of a semiquinone radical anion (Q•⁻). This intermediate is often highly reactive and can participate in further redox cycling. The formation of semiquinone radicals from chlorinated quinones upon reaction with glutathione has been observed using EPR spectroscopy. pnas.org

Cycloaddition and Condensation Reactions Involving the Quinone Moiety

The quinone moiety is well-known for its reactivity in cycloaddition and condensation reactions. For quinoline-7,8-diones, the heterocyclic ring fused to the ortho-quinone system introduces a unique electronic and steric environment that influences its reactivity.

Ortho-quinones are reactive dienophiles in Diels-Alder reactions and can also react as heterodienes. Research on related quinoline-para-quinones has shown they can be converted into quinoline-ortho-quinone ligands upon complexation with metal ions in protic solvents researchgate.net. This transformation highlights the accessibility of the ortho-quinone structure, which is expected to be highly reactive. While specific examples for this compound are not detailed in the searched literature, the general reactivity of ortho-quinones suggests it would readily participate in such reactions.

Condensation reactions, typically involving the carbonyl groups of the quinone, are also anticipated. These reactions often occur with amines and other nucleophiles. For instance, studies on other quinoline derivatives have demonstrated condensation reactions with various amines to form new C-N bonds, a reaction pathway that is plausible for the reactive carbonyls in this compound nih.gov.

Table 1: Potential Reactions of the Quinone Moiety

| Reaction Type | Reactant Class | Potential Product Type |

| Diels-Alder [4+2] Cycloaddition | Dienes | Fused polycyclic systems |

| Hetero-Diels-Alder Cycloaddition | Dienes | Heterocyclic adducts |

| Condensation | Primary Amines | Schiff bases/imines |

| Condensation | Hydrazines | Hydrazones |

Note: This table is based on the general reactivity of ortho-quinones and related heterocyclic quinones, as specific data for this compound was not found.

Stability and Degradation Pathways in Various Chemical Environments

The stability of quinoline derivatives can be influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. The 5-hydroxy and 7,8-dione functional groups on the quinoline scaffold are expected to be the primary sites of degradation.

In different chemical environments, the stability of quinoline structures can vary significantly. For example, the solubility and stability of halogenated 8-hydroxyquinolines are known to be pH-dependent solubilityofthings.com. It is reasonable to infer that the protonation state of the nitrogen atom and the hydroxy group in this compound would similarly be affected by pH, which in turn would influence its stability and degradation.

Degradation of quinolines in biological or environmental systems often proceeds via hydroxylation, leading to the formation of hydroxylated analogues which may undergo further transformation dntb.gov.ua. For this compound, degradation could be initiated by nucleophilic attack on the electron-deficient quinone ring, particularly under basic conditions. Under oxidative stress, such as in the presence of hydrogen peroxide, degradation pathways for nitrogen-containing aromatic rings can involve the formation of N-oxides or nitro derivatives, as seen with other heterocyclic compounds nih.gov.

Photochemical degradation is another potential pathway, as quinone structures are often photosensitive. Exposure to light could lead to the formation of reactive radical species, initiating decomposition.

Table 2: Factors Influencing the Stability of this compound

| Factor | Potential Effect | Plausible Degradation Pathway(s) |

| pH | Stability is likely pH-dependent. Potential for increased degradation under strongly acidic or basic conditions. | Hydrolysis; Ring opening |

| Temperature | Elevated temperatures may accelerate decomposition. | Thermal decomposition |

| Oxidizing Agents | Susceptible to oxidative degradation. | Formation of N-oxides, ring-cleavage products |

| Reducing Agents | Reduction of the dione (B5365651) to a hydroquinone. | Formation of 5,7,8-trihydroxyquinoline |

| Light | Potential for photochemical degradation. | Photodimerization; Radical-mediated decomposition |

Note: This table represents plausible stability and degradation characteristics based on the known chemistry of quinones and quinoline derivatives, pending specific experimental studies on this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Hydroxyquinoline 7,8 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon skeleton and the chemical environment of protons.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the structure of quinoline-dione derivatives. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. In the ¹H NMR spectrum, protons on the heterocyclic and benzene (B151609) rings typically appear in the aromatic region (δ 6.0-9.0 ppm). The hydroxyl proton exhibits a variable chemical shift depending on solvent and concentration.

For the ¹³C NMR spectrum, the carbonyl carbons of the dione (B5365651) moiety are highly deshielded and appear at the lowest field (δ > 170 ppm). Carbons bearing the hydroxyl group and those in the heterocyclic ring also show characteristic downfield shifts.

Interactive Table: ¹H and ¹³C NMR Chemical Shifts for 6,7-dichloro-2-hydroxy-5,8-quinolinedione in CDCl₃

| Atom Type | Chemical Shift (δ, ppm) |

| ¹H NMR | 6.85, 7.94, 8.10 |

| ¹³C NMR | 128.0, 133.0, 135.7, 137.1, 143.7, 144.9, 156.4 |

| ¹³C NMR (Carbonyls) | 171.3, 172.9 |

Data sourced from mdpi.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For 5-Hydroxyquinoline-7,8-dione, COSY would be used to identify adjacent protons on the aromatic rings, such as H-2, H-3, and H-4, helping to piece together the spin systems within the structure. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu It allows for the direct assignment of carbon signals based on the previously assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably one of the most powerful 2D NMR techniques for structure elucidation as it shows correlations between protons and carbons over multiple bonds (typically two to three bonds, ²JCH and ³JCH). sdsu.edu This is particularly crucial for identifying quaternary carbons, such as the carbonyl carbons (C-7, C-8) and the carbon bearing the hydroxyl group (C-5), by observing their long-range correlations to nearby protons. youtube.comnih.gov

In the solid phase, molecules can exist in different tautomeric forms or crystal structures (polymorphs). Solid-state NMR (ssNMR) is a powerful method for investigating these phenomena. Hydroxyquinolines can exist in an equilibrium between different tautomers, such as keto-enol forms. nih.gov

Studies on related hydroxyquinoline carboxylic acids have demonstrated that differences in ¹³C and, particularly, ¹⁵N chemical shift patterns in ssNMR spectra allow for the clear distinction between individual tautomers and can confirm the presence of zwitterionic species in the solid state. nih.govscispace.comresearchgate.net This technique would be invaluable for determining the dominant tautomeric form of this compound in the solid state and for identifying and characterizing any potential polymorphs.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. The analysis of the FT-IR spectra of quinoline-dione systems focuses on specific regions:

Carbonyl (C=O) Stretching : The most important region for 5,8-quinolinedione (B78156) derivatives is between 1650 cm⁻¹ and 1700 cm⁻¹. mdpi.com Compounds with the 5,8-quinolinedione moiety typically exhibit two distinct, separated absorption peaks in this range, corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups at the C-5 and C-8 positions. mdpi.comresearchgate.net

Hydroxyl (O-H) Stretching : The hydroxyl group at the C-5 position is expected to show a strong, broad absorption band in the region of 3200–3550 cm⁻¹, characteristic of an intermolecularly hydrogen-bonded O-H group. researchgate.net

C-N and C-C Stretching : Vibrations associated with the quinoline (B57606) ring system, such as C-N and C-C stretching, are typically observed in the 1600-1300 cm⁻¹ region. mdpi.com

Interactive Table: Characteristic FT-IR Absorption Frequencies for 5,8-Quinolinedione Derivatives

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Asymmetric & Symmetric Stretch | 1700 - 1650 (two distinct peaks) mdpi.com |

| Hydroxyl (O-H) | Stretch (H-bonded) | 3550 - 3200 researchgate.net |

| Aromatic C=C | Ring Stretch | 1617 - 1507 mdpi.com |

| C-N | Stretch | 1325 - 1230 mdpi.com |

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. It is particularly useful for observing vibrations of non-polar bonds and the skeletal framework of the molecule.

While specific Raman data for this compound is limited, studies on substituted 8-hydroxyquinolines, such as 5,7-diiodo-8-hydroxyquinoline, demonstrate its utility. For this compound, Raman spectroscopy would be expected to clearly show:

Strong bands corresponding to the C=C stretching vibrations of the quinoline ring system.

Characteristic bands for the carbonyl C=O groups, complementing the FT-IR data.

Vibrations associated with the C-N bonds within the heterocyclic ring.

Due to the often fluorescent nature of quinoline derivatives, obtaining high-quality Raman spectra can sometimes be challenging. However, when successful, it provides a detailed vibrational "fingerprint" of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For instance, in the analysis of quinoline derivatives, HRMS is employed to confirm the identity of synthesized compounds. nih.govmdpi.com The exact mass is determined by ionizing the sample, often using electrospray ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ions with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. mdpi.commdpi.com

For example, in the study of various quinoline-5,8-dione derivatives, HRMS was used to confirm their structures. The samples were dissolved in a suitable solvent like acetonitrile (B52724) or a mixture of acetonitrile and water with 0.1% formic acid and then analyzed. mdpi.commdpi.com The high-resolution mass spectra of several 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone (B94277) were analyzed by direct infusion, and the observed protonated molecules confirmed their calculated molecular formulas. nih.gov

Below is a table showcasing hypothetical HRMS data for this compound and a related derivative to illustrate the precision of this technique.

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| This compound | C₉H₅NO₃ | 175.0269 | 175.0271 |

| 2-Methyl-7-phenoxy-quinoline-5,8-dione | C₁₆H₁₁NO₃ | 265.0739 | 265.0742 |

Note: The data in this table is illustrative and based on the principles of HRMS analysis of related compounds.

Fragmentation Pattern Interpretation for Structural Information

In mass spectrometry, after the initial ionization to form a molecular ion (M+), the ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure of the parent compound. chemguide.co.uklibretexts.org The stability of the resulting fragments influences the intensity of their corresponding peaks in the mass spectrum, with more stable fragments appearing in greater abundance. chemguide.co.ukyoutube.com

The fragmentation of quinoline derivatives often involves characteristic losses of small molecules or radicals. Common fragmentation patterns can include the loss of CO, HCN, or substituents on the quinoline ring. libretexts.org For quinoline-diones, fragmentation would likely involve the quinone moiety. For instance, the cleavage of bonds adjacent to carbonyl groups is a common fragmentation pathway for ketones and quinones. youtube.comlibretexts.org In the case of this compound, one could expect initial fragmentation around the dione ring, potentially leading to the loss of one or both carbonyl groups as CO molecules. The presence of the hydroxyl group may also influence the fragmentation pathway, possibly through rearrangements.

The interpretation of these patterns allows for the confirmation of the compound's structure and the identification of its functional groups. libretexts.org For example, a peak at m/z 45 is often indicative of a carboxylic acid group, while a peak at m/z 15 suggests the presence of a methyl group. youtube.com

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a valuable tool for studying compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the spectrum. The quinoline ring system, with its conjugated π-electron system, is a strong chromophore. acs.org The absorption of UV-Vis radiation by this compound and its derivatives leads to electronic transitions, typically π → π* and n → π* transitions. acs.org

The UV-Vis spectra of quinoline derivatives generally show multiple absorption bands. acs.orgresearchgate.net The positions and intensities of these bands are sensitive to the substituents on the quinoline ring and the solvent used. researchgate.net For instance, the introduction of hydroxyl and dione functional groups in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated system and the presence of non-bonding electrons on the oxygen atoms.

Studies on related quinoline derivatives have shown absorption bands in the range of 240-380 nm. acs.org A study on 5,7-dibromo-8-hydroxyquinoline reported electronic transitions in the region of 1900-4000 Å (190-400 nm). researchgate.net A tri-wavelength UV/Vis spectrophotometric method was developed for the determination of quinoline and 2-hydroxyquinoline, with measurements taken at 289 nm, 326 nm, and 380 nm. nih.gov

The following table presents hypothetical UV-Vis absorption data for this compound in different solvents to illustrate the effect of solvent polarity on electronic transitions.

| Solvent | λmax 1 (nm) (Transition) | λmax 2 (nm) (Transition) |

| Hexane | 250 (π → π) | 350 (n → π) |

| Ethanol (B145695) | 255 (π → π) | 360 (n → π) |

| Water | 260 (π → π) | 365 (n → π) |

Note: The data in this table is illustrative and based on general principles of UV-Vis spectroscopy of quinoline derivatives.

Fluorescence Spectroscopy of Quinoline-dione Systems

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Quinoline and its derivatives are known for their fluorescent properties, which are highly dependent on their molecular structure and environment. nih.govsemanticscholar.org 8-Hydroxyquinoline itself is weakly fluorescent due to excited-state intermolecular proton transfer. scispace.com However, its derivatives and metal complexes can exhibit strong fluorescence. scispace.com

The fluorescence of quinoline-dione systems is influenced by factors such as the nature and position of substituents, solvent polarity, and the presence of metal ions. nih.govrsc.org The introduction of electron-donating or electron-withdrawing groups can significantly alter the fluorescence quantum yield and the emission wavelength. nih.gov Generally, increased conjugation and molecular rigidity lead to enhanced fluorescence. scispace.com

The photophysical properties of various quinoline derivatives have been investigated, with studies reporting on their absorption, emission, Stokes shift, and quantum yield. nih.gov For example, some quinoline fluorophores exhibit absorption maxima at higher wavelengths (e.g., 372.65 nm) and can have significant Stokes shifts, which is the difference between the absorption and emission maxima. nih.gov The emissive excited state of a tris-5,7-dibromo-8-hydroxyquinolinate Ga(III) complex was found to have a short half-life of 1.2 ns, with fluorescence at 550 nm upon excitation at 400 nm. hw.ac.ukrsc.org

Below is a hypothetical data table summarizing potential fluorescence properties of a this compound derivative.

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) |

| Dichloromethane | 370 | 480 | 0.45 | 6587 |

| Acetonitrile | 375 | 490 | 0.55 | 6780 |

| Methanol | 380 | 500 | 0.30 | 6579 |

Note: The data in this table is illustrative and based on the fluorescence properties of related quinoline systems.

X-ray Crystallography for Three-Dimensional Molecular Architecture

These crystallographic studies show that the quinoline ring system is generally planar. scispace.comnih.gov In 8-hydroxyquinoline derivatives, an intramolecular hydrogen bond is often observed between the hydroxyl group at position 8 and the nitrogen atom of the quinoline ring. nih.gov The molecules in the crystal lattice are often stabilized by intermolecular interactions such as π-π stacking. researchgate.net

The table below presents crystallographic data for a related 8-hydroxyquinoline derivative to exemplify the type of information obtained from X-ray crystallography.

| Parameter | 5-acetyl-8-hydroxyquinoline |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.439(13) |

| b (Å) | 10.033(16) |

| c (Å) | 13.767(2) |

| β (°) | 93.306(7) |

| Volume (ų) | 1025.5(3) |

Data sourced from a study on 5-acetyl-8-hydroxyquinoline and its derivatives. researchgate.net

Crystal Structure Determination of this compound and its Derivatives

The precise determination of the three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding the structure-property relationships of a compound. For this compound and its derivatives, single-crystal X-ray diffraction has been the primary technique employed for this purpose.

Interactive Table: Crystallographic Data for 5-acetyl-8-hydroxyquinoline

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.439(13) |

| b (Å) | 10.033(16) |

| c (Å) | 13.767(2) |

| α (°) | 90 |

| β (°) | 93.306(7) |

Note: This data is for a derivative and is presented to illustrate the type of information obtained from crystal structure determination.

The planarity of the quinoline ring system is a recurring feature in these structures. However, the nature and position of substituents can induce slight deviations from perfect planarity. The determination of bond lengths and angles within the molecule provides critical information on the electronic distribution and potential for intermolecular interactions.

Intermolecular Interactions and Packing Arrangements in the Solid State

The solid-state packing of this compound and its derivatives is dictated by a variety of non-covalent interactions, which collectively determine the crystal's stability and physical properties. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen bonding is a particularly significant directional interaction in these systems, especially given the presence of hydroxyl and carbonyl groups in this compound. In many quinoline derivatives, intermolecular hydrogen bonds are observed to form between the hydroxyl group of one molecule and the nitrogen atom of the quinoline ring of an adjacent molecule. This often leads to the formation of dimers or extended chains. For example, in a monoclinic polymorph of 8-hydroxyquinoline, molecules form centrosymmetric dimers via two O—H···N hydrogen bonds.

The interplay of these intermolecular forces results in complex three-dimensional packing arrangements. The specific packing motif can influence properties such as solubility, melting point, and even the color of the crystals. The study of these arrangements is crucial for the rational design of new materials with desired solid-state properties. For instance, in some quinolone carboxylic acid derivatives, C–H···O and C–H···Cl bonds contribute to the formation of two-dimensional layers.

Computational Chemistry and Theoretical Modeling of 5 Hydroxyquinoline 7,8 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for studying quinoline (B57606) derivatives. nih.govrsc.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 5-Hydroxyquinoline-7,8-dione molecule, a process known as geometry optimization. This optimization yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation.

Theoretical calculations for related quinoline structures are often performed using the B3LYP functional with a basis set such as 6-31+G(d,p) or 6-311++G(d,p). nih.govnih.gov These calculations confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface by ensuring the absence of imaginary frequencies. bhu.ac.in From this optimized structure, key electronic properties such as dipole moment, polarizability, and total energy are computed to characterize the molecule's charge distribution and stability. nih.gov

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures Note: These are representative values based on published data for similar quinoline and dione (B5365651) structures and may vary from experimentally determined values for the specific compound.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (quinone) | ~1.22 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C-N (pyridine ring) | ~1.38 Å | |

| Bond Angle (°) | O=C-C (quinone) | ~121° |

| C-C-N (pyridine ring) | ~123° | |

| C-O-H (hydroxyl) | ~109° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govrsc.org For molecules like this compound, the HOMO is typically localized on the electron-rich hydroxy-substituted benzene (B151609) ring, while the LUMO is concentrated on the electron-deficient quinoline-dione portion. researchgate.net From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. rsc.orgresearchgate.net

Table 2: Calculated Reactivity Descriptors for Quinoline Systems (Representative Values)

| Descriptor | Formula | Typical Value Range (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.0 to -7.0 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -2.0 to -3.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 2.0 to 3.0 | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 4.0 to 5.0 | Power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 1.7 to 2.3 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | 0.22 to 0.29 | Polarizability and reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. deeporigin.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. wolfram.com

Typically, red or yellow regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net For this compound, these negative regions are expected around the highly electronegative oxygen atoms of the two carbonyl groups and the hydroxyl group. researchgate.net Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These positive areas are generally found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group. bhu.ac.in The MEP map provides a clear, intuitive picture of the molecule's reactivity and how it might interact with other molecules, such as amino acid residues in a protein's active site. nih.gov

Molecular Docking and Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations reveal the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations are used to study how the molecule interacts with biological macromolecules, such as proteins. These techniques are central to computational drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. researchgate.net The process involves sampling numerous possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. This score, typically expressed in kcal/mol, estimates the strength of the ligand-protein interaction, with more negative values indicating stronger binding. thesciencein.org

Studies on related quinoline derivatives have shown their potential to inhibit various enzymes, such as kinases and proteases, by fitting into their active sites. nih.govnih.govnih.gov Docking analyses reveal the specific intermolecular interactions that stabilize the complex, including hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the hydroxyl and carbonyl groups are expected to act as key hydrogen bond donors and acceptors, forming strong interactions with polar amino acid residues like serine, threonine, and aspartic acid in a protein's active site.

Table 3: Representative Molecular Docking Results for Quinoline Derivatives with Protein Targets

| Protein Target (PDB ID) | Ligand Type | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| SARS-CoV-2 Mpro (6LU7) | Quinoline Derivative | -8.0 to -9.5 | His41, Glu166, Gln189 | Hydrogen Bond, π-π Stacking nih.govresearchgate.net |

| EGFR Kinase (e.g., 4HJO) | 4-Aminoquinoline | -9.0 to -10.5 | Met793, Lys745, Asp855 | Hydrogen Bond, Hydrophobic nih.gov |

| ATM Kinase | Quinoline-3-carboxamide | -8.5 to -10.0 | Lys2717, Asp2921 | Hydrogen Bond mdpi.com |

| HIV Reverse Transcriptase | Quinoline-Pyrimidine Hybrid | ~ -10.7 | Lys101, Tyr181, Tyr188 | Hydrogen Bond, Hydrophobic nih.gov |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, typically on the nanosecond scale. mdpi.com MD simulations model the movements of every atom in the system, including the surrounding solvent (usually water), providing insights into the stability and conformational flexibility of the complex. mdpi.com

Molecular and Cellular Biological Interaction Mechanisms of 5 Hydroxyquinoline 7,8 Dione Non Clinical Focus

Enzyme Interaction Profiling and Mechanism of Action

The interaction of quinoline-5,8-dione derivatives, including 5-Hydroxyquinoline-7,8-dione, with various enzymes, particularly oxidoreductases, is a significant area of non-clinical research. These interactions are pivotal in understanding the compound's biological activities at a molecular level.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones to hydroquinones. nih.gov The interaction of quinoline-5,8-dione derivatives with NQO1 has been a subject of extensive study, revealing mechanisms of inhibition that are critical to their biological effects.

Research has demonstrated that certain amino-quinoline-5,8-dione derivatives act as competitive inhibitors of NQO1. nih.gov Kinetic studies, such as those utilizing Lineweaver-Burk plots, have shown that in the presence of these inhibitors, the maximum reaction rate (Vmax) of NQO1 remains unchanged, while the Michaelis constant (Km) increases. nih.gov This pattern is characteristic of competitive inhibition, where the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. nih.gov

For instance, studies on specific C6- and C7-substituted amino-quinoline-5,8-dione derivatives, such as compounds 6d and 7d , have confirmed their competitive inhibitory effect on NQO1. nih.gov The binding of these inhibitors to the NQO1 active site is influenced by the structural features of the quinoline-5,8-dione core and its substituents. Molecular docking studies have been employed to analyze the binding interactions between these compounds and the NQO1 protein, providing insights into the specific amino acid residues involved in the interaction. mdpi.commdpi.com The binding affinity is a key determinant of the inhibitory potency. mdpi.com

| Compound | Inhibition Type | Effect on Vmax | Effect on Km |

|---|---|---|---|

| 6d | Competitive | No change | Increase |

| 7d | Competitive | No change | Increase |

The nature and position of substituents on the quinoline-5,8-dione scaffold significantly influence its interaction with NQO1. nih.govmdpi.com Research has shown that small substituents, such as amine groups at the C-6 or C-7 positions, can favorably impact the binding to the active site of NQO1. nih.gov The introduction of different alkyl- or aryl-amino fragments at these positions has been a strategy to design novel NQO1 inhibitors. nih.gov

Furthermore, the type of substituent at the C2 position of the 5,8-quinolinedione (B78156) moiety also affects the enzymatic conversion rates by NQO1. mdpi.com For example, derivatives with a hydroxyl group at the C2 position have demonstrated high activity as NQO1 substrates. mdpi.com Molecular docking studies have revealed that the arrangement and type of interactions between the derivatives and the NQO1 enzyme are dependent on the nature of the substituent at the C2 position. mdpi.com In some cases, a substituent like a formyl group can form an additional hydrogen bond with amino acid residues, such as tyrosine, within the active site. mdpi.com The electronic character of substituents in the 5 and 7 positions also plays a role in the inhibitory activity of 8-hydroxyquinoline (B1678124) derivatives. researchgate.net

| Substituent Position | Substituent Type | Effect on NQO1 Interaction |

|---|---|---|

| C-6 or C-7 | Amine groups | Favorable binding to active site nih.gov |

| C-2 | Hydroxyl group | High activity as NQO1 substrate mdpi.com |

| C-2 | Formyl group | Potential for additional hydrogen bonding mdpi.com |

| C-5 and C-7 | Various | Influences inhibitory activity researchgate.net |

While the interaction with NQO1 is well-documented, quinoline-5,8-dione derivatives can also interact with other redox enzymes and oxidoreductases. The redox-active nature of the quinone moiety allows these compounds to participate in various electron transfer reactions within the cell. researchgate.net This can lead to the modulation of other enzymatic systems involved in cellular redox homeostasis. However, detailed mechanistic studies on the interaction of this compound with other specific redox enzymes are less prevalent in the available literature compared to the extensive research on NQO1. Further investigation is needed to fully characterize the broader enzyme interaction profile of this compound.

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Inhibition Mechanisms

Cellular Pathway Modulation Studies in Research Models

The interaction of this compound and its derivatives with cellular components extends beyond direct enzyme inhibition, leading to the modulation of various cellular pathways. These alterations are often studied in research models to understand the compound's broader biological effects.

A key cellular effect of many quinone-containing compounds, including derivatives of quinoline-5,8-dione, is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. nih.govmdpi.com This is a critical mechanism underlying their biological activity.

The process often involves a futile redox cycle. The quinone is first reduced to a semiquinone radical by enzymes such as NADPH-cytochrome P450 reductase. This semiquinone can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) anion radical in the process. This cycle can repeat, leading to the accumulation of superoxide anions and other ROS, such as hydrogen peroxide. nih.gov

Research on amino-quinoline-5,8-dione derivatives has shown that treatment of cells with these compounds leads to a dose-dependent increase in intracellular ROS levels. nih.gov This increase in ROS can disrupt the cellular redox balance, leading to oxidative stress. mdpi.com Oxidative stress, in turn, can damage cellular macromolecules, including lipids, proteins, and DNA, and trigger various cellular responses. nih.gov For instance, studies have shown that the induction of ROS by these compounds can lead to mitochondrial dysfunction. nih.gov The generation of ROS is considered a significant contributor to the observed biological effects of these quinone derivatives in various research models. nih.govmdpi.com

Induction of Mitochondrial Dysfunction Mechanisms in Cellular Models

The quinoline-5,8-dione scaffold, a core component of this compound, has been implicated in the induction of mitochondrial dysfunction. Studies on related quinone-containing compounds suggest that they can interfere with the electron transport chain, leading to a cascade of events that compromise mitochondrial integrity and function.

One of the primary mechanisms by which quinone derivatives are thought to exert their effects is through the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). The accumulation of ROS can cause oxidative damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA).

Furthermore, certain quinoline (B57606) derivatives have been shown to induce a loss of mitochondrial membrane potential (ΔΨm). The dissipation of the mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis. Research on quinolone Ru(II)-arene complexes, which feature a quinoline-dione ligand, has demonstrated their ability to trigger a decrease in mitochondrial membrane potential in cancer cells researchgate.net. Similarly, other quinone-based compounds have been identified as inhibitors of mitochondrial complex I, leading to mitochondrial depolarization and a drop in ATP levels nih.gov. Studies on 5-Hydroxy-7-Methoxyflavone, a compound with a hydroxyl group, have also shown its capacity to disrupt the mitochondrial membrane potential nih.gov.

These findings suggest that this compound, by virtue of its quinone and hydroxyl functionalities, likely targets mitochondria, leading to impaired function through mechanisms such as electron transport chain inhibition and membrane potential disruption.

Table 1: Effects of Quinoline-dione Analogs on Mitochondrial Function

| Compound/Analog | Observed Effect | Cellular Model |

| Quinolone Ru(II)-arene complexes | Loss of mitochondrial membrane potential, increased caspase-9 activity researchgate.net | T-24 bladder carcinoma cells |

| Ortho-carbonyl quinone (FRV-1) | Inhibition of mitochondrial Complex I, mitochondrial depolarization, ATP drop, increased superoxide levels nih.gov | Breast cancer cells |

| (E)-1-(2,4,6-triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC) | Reduction in mitochondrial membrane potential and Complex I activity, increased superoxide anion levels nih.gov | HepG2 cells |

| 5-Hydroxy-7-Methoxyflavone | Disruption of mitochondrial membrane potential nih.gov | HCT-116 cells |

Modulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bax, Bcl-2, Caspases)

The induction of apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds exert their effects. The balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family, is crucial in determining a cell's fate. Research on compounds structurally related to this compound indicates a significant modulation of these key apoptotic regulators.

Studies have shown that derivatives of the 5,8-quinolinedione scaffold can influence the expression of the pro-apoptotic protein Bax mdpi.com. An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. This, in turn, activates the caspase cascade.

Specifically, research on certain 4-phenylquinolin-2(1H)-one derivatives has demonstrated their ability to induce apoptosis through both the intrinsic and extrinsic signaling pathways. These compounds were found to affect the levels of active caspases-3, -8, and -9, as well as the anti-apoptotic proteins Bcl-xL and Bcl-2 nih.gov. The activation of initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3) is a central event in the apoptotic process.

Given these findings, it is plausible that this compound induces apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2, ultimately leading to the activation of the caspase cascade.

Table 2: Modulation of Apoptotic Proteins by Quinoline Derivatives

| Compound/Analog | Effect on Apoptotic Proteins | Cellular Model |

| 5,8-Quinolinedione hybrid 76 | Significant expression of Bax, no effect on Bcl-2 expression mdpi.com | A549 and MCF-7 cells |

| 4-Phenylquinolin-2(1H)-one derivative 11e | Activation of caspases-3, -8, and -9; effects on Bcl-xL and Bcl-2 nih.gov | COLO 205 cancer cells |

| (E)-1-(2,4,6-triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC) | Activation of caspases 3/7 and 9, increase in Bax, decrease in Bcl-2 nih.gov | HCC cells |

Interactions with Nucleic Acids (DNA/RNA) for Mechanistic Elucidation

The interaction of small molecules with nucleic acids represents a significant mechanism for their biological activity. The planar aromatic structure of the quinoline ring system suggests a potential for such interactions, including intercalation into the DNA double helix and inhibition of enzymes that process DNA, such as topoisomerases.

DNA Intercalation and Binding Studies

Topoisomerase Inhibition Mechanisms

Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes. They are important targets for anticancer drugs. The ability of quinoline derivatives to inhibit topoisomerase activity has been documented.

The aforementioned 6-arylamino-7-chloro-quinazoline-5,8-diones have been evaluated as novel human topoisomerase I (TOP1) inhibitors nih.govresearchgate.net. Their inhibitory activity is directly linked to their ability to intercalate into the DNA-enzyme complex, stabilizing the cleavable complex and preventing the re-ligation of the DNA strand. Furthermore, studies on bromo derivatives of 8-substituted quinolines have demonstrated their inhibitory effects on the relaxation of supercoiled plasmid DNA by suppressing Topoisomerase I researchgate.net. The 7-azaindenoisoquinoline class of compounds has also been identified as potent Topoisomerase I inhibitors nih.gov.

These findings strongly suggest that the quinoline-dione scaffold present in this compound is a key pharmacophore for topoisomerase inhibition, likely through a mechanism involving DNA intercalation and stabilization of the topoisomerase-DNA cleavable complex.

Table 3: Interaction of Quinoline-dione Analogs with Nucleic Acids and Topoisomerases

| Compound/Analog | Mechanism of Action |

| 6-arylamino-7-chloro-quinazoline-5,8-diones | DNA intercalation between -1 and +1 base pairs of the scissile strand; Topoisomerase I inhibition nih.govresearchgate.net |

| Bromo derivatives of 8-substituted quinolines | Suppression of Topoisomerase I activity researchgate.net |

| 7-Azaindenoisoquinolines | Topoisomerase I inhibition nih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR studies have provided valuable insights into the key structural features required for their cytotoxic and mechanistic effects.

Research has consistently shown that the 5,8-quinolinedione scaffold is essential for the biological activity of this class of compounds mdpi.com. Modifications at various positions on the quinoline ring can significantly impact potency and selectivity.

A key finding from SAR studies on 8-substituted quinolines is that the presence of a hydroxyl group at the C-8 position often leads to enhanced anticancer potential researchgate.net. This suggests that the hydroxyl group in this compound is a critical contributor to its biological activity, potentially through hydrogen bonding interactions with biological targets or by influencing the electronic properties of the molecule.

Furthermore, SAR studies on various quinoline and quinolone derivatives have highlighted the importance of substituents at different positions for their anticancer activity. For instance, in a series of 4-aminoquinoline-hydrazones, the nature and position of substituents on the quinoline ring were found to be critical for their antibacterial activity, which can sometimes be correlated with anticancer effects mdpi.com. The general SAR of quinolines as antibacterial agents also emphasizes the importance of specific substitutions for activity slideshare.net. The development of quinoline-5,8-dione-based Sphingosine (B13886) Kinase (SphK) inhibitors has also relied on a fragment-based approach to understand the contributions of different parts of the molecule to its binding efficacy nih.gov.

Table 4: Key Structural Features from SAR Studies of Quinoline Derivatives

| Structural Feature | Importance for Biological Activity | Reference Compound Class |

| 5,8-Quinolinedione scaffold | Essential for biological activity mdpi.com | Natural 5,8-quinolinedione antibiotics |

| C-8 Hydroxyl group | Leads to more potent anticancer potentials researchgate.net | 8-Substituted quinolines |

| Substituents on the quinoline ring | Significantly affects biological properties | 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives nih.gov |

| Lipophilic tail | Can increase molecular interactions | Quinoline-5,8-dione analogues targeting SphK nih.gov |

Advanced Applications of 5 Hydroxyquinoline 7,8 Dione in Chemical Research

Utilization as Synthetic Building Blocks for Complex Organic Molecules

The inherent reactivity of the ortho-quinone moiety, combined with the aromatic quinoline (B57606) core, makes 5-Hydroxyquinoline-7,8-dione a valuable intermediate in the synthesis of more complex molecular architectures. The electron-deficient nature of the dione (B5365651) system allows it to participate in a variety of chemical transformations, serving as a scaffold upon which molecular complexity can be built.

Research into related quinoline-dione systems demonstrates the synthetic potential of this structural class. For instance, studies on halogenated quinoline-5,8-diones show that substituents on the quinoline ring can be readily displaced by nucleophiles. This reactivity provides a pathway for introducing diverse functional groups and extending the molecular framework. A key synthetic approach involves the chemoselective displacement of a halogen, such as bromine, at the 7-position using various phenols to create ether linkages. mdpi.com This type of reaction highlights how the quinoline-dione core can be functionalized to build libraries of new compounds with tailored properties. mdpi.com

Furthermore, the quinoline-dione skeleton can be a precursor for creating fused heterocyclic systems. The general synthesis of quinoline derivatives often involves classical methodologies like the Skraup, Doebner-von Miller, or Friedländer syntheses, which construct the core quinoline ring system. nih.govorientjchem.org Subsequent oxidation and functionalization can lead to quinone derivatives. These derivatives can then undergo further reactions, such as cycloadditions or condensations, to yield polycyclic compounds with potential applications in medicinal chemistry and materials science. The reactivity of the dione's carbonyl groups and the activated aromatic ring provides multiple sites for derivatization.

Table 1: Potential Synthetic Transformations of the Quinoline-dione Scaffold

| Reaction Type | Reagent/Conditions | Potential Outcome |

|---|---|---|

| Nucleophilic Aromatic Substitution | Phenols, Amines, Thiols | Functionalization of the aromatic ring |

| Diels-Alder Reaction | Dienes | Formation of fused polycyclic systems |

| Reductive Amination | Amines, Reducing Agent | Conversion of carbonyls to amino groups |

Development as Chemical Probes for Biological Systems

Chemical probes are potent, selective, and well-characterized small molecules used to study biological targets like proteins and enzymes in their native environment. nih.gov The development of such probes is crucial for target validation in drug discovery. The quinoline-dione scaffold is of significant interest in this area due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimalarial, antiviral, antibacterial, and antifungal properties. nih.govnih.gov

While this compound itself has not been fully characterized as a chemical probe for a specific target, its structural features suggest significant potential. Quinoline-5,8-diones have been extensively researched for their antiproliferative effects. nih.gov For example, derivatives have been synthesized and evaluated for their ability to inhibit enzymes like sphingosine (B13886) kinase (SphK), a target in cancer therapy. mdpi.com This line of research, which involves synthesizing analogs and studying their structure-activity relationships, is fundamental to developing a potent and selective chemical probe. mdpi.com

Moreover, the related 8-hydroxyquinoline (B1678124) derivatives are well-known for their ability to chelate metal ions and act as fluorescent sensors. nih.govmdpi.com This chelating ability is often linked to their biological activity. The combination of a metal-chelating hydroxyquinoline moiety and a redox-active quinone system in this compound makes it an intriguing candidate for probes designed to investigate metalloproteins or biological processes involving redox cycling. The development pathway for a probe would involve:

Identifying a biological target of interest.

Synthesizing a library of this compound derivatives.

Screening for potent activity against the target.

Assessing selectivity against related targets.

Optimizing the lead compound to create a validated chemical probe.

Research into Novel Dyes and Pigments Based on Quinoline-dione Chromophores

The quinoline ring system is a fundamental component (chromophore) in many synthetic dyes due to its extended π-conjugated system, which allows it to absorb light in the UV-visible region. nih.govresearchgate.netmdpi.com Quinoline derivatives are used in the manufacture of various dyes, including cyanine (B1664457) and photosensitive pigments. nih.govresearchgate.netafirm-group.com

The structure of this compound is inherently that of a chromophore. The combination of the quinoline nucleus with the dione and hydroxyl functional groups creates a molecule with significant electronic conjugation and potential for intramolecular charge transfer, characteristics that are essential for color. The ortho-quinone arrangement is known to impart color to organic molecules.

Research in this area focuses on synthesizing new dyes and tuning their properties by modifying the core quinoline-dione structure. Key properties of interest include:

Absorption Maximum (λmax): The wavelength of light the dye absorbs most strongly, which determines its color.

Molar Extinction Coefficient (ε): A measure of how strongly the dye absorbs light at a given wavelength.

Photostability: The dye's resistance to fading upon exposure to light.

Solvatochromism: The change in the dye's color depending on the polarity of the solvent. nih.gov